Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-

COMT inhibition Structure-Activity Relationship (SAR) Physicochemical properties

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- (CAS 125628-99-1) is a synthetic organic compound belonging to the nitrocatechol class, characterized by a 3-pyridinyl ketone substituent. With a molecular formula of C12H8N2O5 and a molecular weight of 260.20 g/mol, it is structurally related to catechol-O-methyltransferase (COMT) inhibitors, though its pyridinyl moiety distinguishes it from more common phenyl- or fluorophenyl-bearing analogs.

Molecular Formula C12H8N2O5
Molecular Weight 260.20 g/mol
CAS No. 125628-99-1
Cat. No. B12705818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-
CAS125628-99-1
Molecular FormulaC12H8N2O5
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O5/c15-10-5-8(4-9(12(10)17)14(18)19)11(16)7-2-1-3-13-6-7/h1-6,15,17H
InChIKeyVNKJWRKXIBFROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- (CAS 125628-99-1): Sourcing Guide for a Specialized Nitrocatechol Research Probe


Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- (CAS 125628-99-1) is a synthetic organic compound belonging to the nitrocatechol class, characterized by a 3-pyridinyl ketone substituent [1]. With a molecular formula of C12H8N2O5 and a molecular weight of 260.20 g/mol, it is structurally related to catechol-O-methyltransferase (COMT) inhibitors, though its pyridinyl moiety distinguishes it from more common phenyl- or fluorophenyl-bearing analogs [2]. Its presence in patent literature as a member of PDK1 and FabI inhibitor chemical series indicates its role as a chemical probe in kinase and antibacterial target exploration [3].

Why Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- Cannot Be Replaced by Generic Nitrocatechol Analogs


Superficial substitution of (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)methanone with other nitrocatechol-based compounds is not scientifically valid due to the critical role of the heteroaryl ketone moiety. While the nitrocatechol core is a known pharmacophore for COMT inhibition, the 3-pyridinyl group introduces a basic nitrogen capable of altering hydrogen-bonding networks and electronic properties compared to the 2-fluorophenyl analog Ro 41-0960 (CAS 125628-97-9) or the phenyl ketone derivative (CAS 125628-98-0) [1]. Patent documents indicate that subtle changes to the aryl ketone substituent in related series dramatically shift kinase selectivity profiles (e.g., PDK1 vs. off-target kinases), meaning a generic nitrocatechol cannot guarantee equivalent target engagement or selectivity [2].

Quantitative Differentiation Evidence for Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- (CAS 125628-99-1)


Structural Divergence from the Prototypical COMT Inhibitor Ro 41-0960: Heteroatom Impact on Physicochemical Profile

The compound is a direct structural analog of Ro 41-0960 (CAS 125628-97-9), where the 2-fluorophenyl ring is replaced by a 3-pyridinyl ring [1]. This substitution reduces the molecular weight from 277.20 to 260.20 g/mol and increases the hydrogen bond acceptor count from 5 to 6, while altering the logP from approximately 2.2 (Ro 41-0960) to 1.9 [2]. The introduction of the pyridine nitrogen provides an additional protonation site, which can influence solubility and membrane permeability in a pH-dependent manner.

COMT inhibition Structure-Activity Relationship (SAR) Physicochemical properties

Patent-Assigned Role as a PDK1 Inhibitor Series Member Differentiates Target Profile from COMT-Selective Analogs

In U.S. Patent 8,575,203, compounds containing the (3,4-dihydroxy-5-nitrophenyl)(heteroaryl)methanone scaffold are claimed as PDK1 inhibitors with antiproliferative activity against prostate carcinoma cells [1]. This is mechanistically distinct from the COMT-inhibitory profile of Ro 41-0960, which acts on a methyltransferase enzyme rather than a kinase [2]. While quantitative IC50 data for this specific compound is not publicly disclosed, the patent describes the series as having potent PDK1 inhibition and good selectivity against other signal and cell cycle kinases.

PDK1 kinase inhibition Cancer cell proliferation Patent SAR

Regioisomeric Differentiation: 3-Pyridinyl vs. 2-Pyridinyl and 4-Pyridinyl Analogs

The compound exists as part of a regioisomeric series where the pyridine nitrogen position varies: the 3-pyridinyl isomer (CAS 125628-99-1), the 2-pyridinyl isomer (CAS 125628-98-0), and the 4-pyridinyl isomer (CAS 125629-00-7) [1]. The 3-pyridinyl substitution places the nitrogen at a meta position relative to the ketone linkage, creating a distinct vector for hydrogen bonding that is geometrically different from the ortho (2-pyridinyl) and para (4-pyridinyl) orientations . This regioisomeric identity is critical because the spatial presentation of the heteroatom determines binding interactions with target protein residues.

Regioisomer comparison Binding orientation Synthetic chemistry

Validated Application Scenarios for Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- Based on Available Evidence


Medicinal Chemistry SAR Probe for PDK1 Kinase Inhibitor Optimization

This compound serves as a regioisomerically defined scaffold for studying the impact of pyridinyl substitution on PDK1 kinase inhibition, as documented in patent literature [1]. Researchers can use it to probe whether a 3-pyridinyl ketone improves selectivity or solubility compared to phenyl-based analogs within the same chemical series. Its differentiation from COMT-focused nitrocatechols makes it specifically relevant for oncology target validation rather than neuroscience applications.

Negative Control or Comparator for COMT Inhibitor Selectivity Profiling

Given its structural similarity to the COMT inhibitor pharmacophore but its divergent patent-assigned target profile (PDK1 vs. COMT), this compound can be employed as a selectivity control to verify that observed phenotypic effects of nitrocatechol compounds are target-specific rather than scaffold-driven [1][2]. Its pyridinyl nitrogen may also serve as a handle for further chemical derivatization or bioconjugation.

Regioisomeric Probe in Hydrogen-Bonding and Crystallography Studies

The availability of three distinct pyridinyl regioisomers (2-, 3-, and 4-position) allows for systematic investigation of how heteroatom placement affects protein-ligand interactions in crystallographic or biophysical assays [1]. The 3-pyridinyl isomer offers a unique hydrogen-bond vector that is geometrically distinct from both the ortho and para analogs, enabling precise mapping of binding site geometry.

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